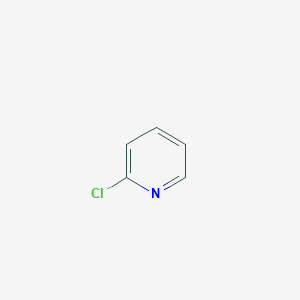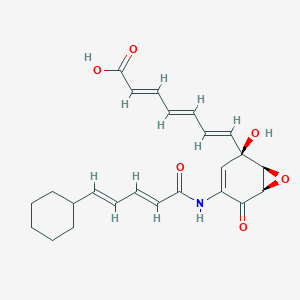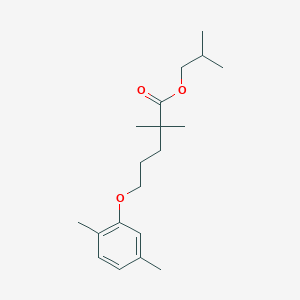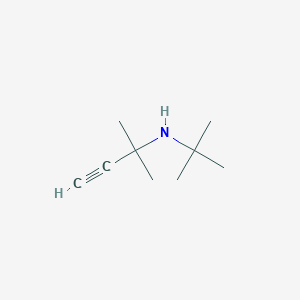
N-tert-Butyl-1,1-dimethylpropargylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-1,1-dimethylpropargylamine is a chemical compound with the linear formula HC≡CC(CH3)2NHC(CH3)3 . It has a molecular weight of 139.24 .
Synthesis Analysis
N-tert-Butyl-1,1-dimethylpropargylamine can be synthesized from 3-Bromo-3-methyl-but-1-yne and tert-Butylamine .Molecular Structure Analysis
The molecular structure of N-tert-Butyl-1,1-dimethylpropargylamine is represented by the linear formula HC≡CC(CH3)2NHC(CH3)3 .Chemical Reactions Analysis
N-tert-Butyl-1,1-dimethylpropargylamine is used for cyclizations of propynyl compounds: a synthesis of 2,4-imidazolidinediones (hydantoins) .Physical And Chemical Properties Analysis
N-tert-Butyl-1,1-dimethylpropargylamine has a boiling point of 136 °C (lit.) and a density of 0.787 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.432 (lit.) . It is a white low melting solid .Scientific Research Applications
Organic Synthesis
N-tert-Butyl-1,1-dimethylpropargylamine: is utilized in organic synthesis, particularly in the cyclization of propynyl compounds. This process is crucial for the synthesis of 2,4-imidazolidinediones (hydantoins), which are valuable intermediates in pharmaceutical chemistry .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the development of various therapeutic agents. Its structure allows for the creation of novel molecules that can be tested for pharmacological activity .
Biochemistry Research
The compound’s reactivity makes it a candidate for bioconjugation studies in biochemistry. Researchers can use it to modify biomolecules, which can help in understanding biological processes or developing diagnostic tools .
Chemical Engineering
In chemical engineering, N-tert-Butyl-1,1-dimethylpropargylamine can be involved in process optimization. Its properties, such as boiling point and solubility, can influence the design of industrial-scale chemical reactions .
Material Science
This compound may also find applications in material science, where it could be used to synthesize new polymers or coatings with unique properties, such as enhanced durability or chemical resistance .
Analytical Chemistry
Analytical chemists might employ N-tert-Butyl-1,1-dimethylpropargylamine as a standard or reagent in chromatography and spectrometry techniques to quantify or identify other compounds .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known to affect the respiratory system .
Mode of Action
It’s crucial to note that the understanding of the compound’s interaction with its targets and any resulting changes is still under investigation .
Biochemical Pathways
N-tert-Butyl-1,1-dimethylpropargylamine is used for cyclizations of propynyl compounds, leading to the synthesis of 2,4-imidazolidinediones (hydantoins) . The affected pathways and their downstream effects are subject to the specific context of the reaction and the presence of other compounds.
Pharmacokinetics
Its physical properties, such as a boiling point of 136 °C (lit.) and a density of 0.787 g/mL at 25 °C (lit.) , may influence its bioavailability.
Result of Action
The molecular and cellular effects of N-tert-Butyl-1,1-dimethylpropargylamine’s action depend on the specific biochemical context in which it is used. In the context of cyclizations of propynyl compounds, it contributes to the synthesis of 2,4-imidazolidinediones (hydantoins) .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of N-tert-Butyl-1,1-dimethylpropargylamine. For instance, its solubility in chloroform and ethyl acetate suggests that it may be more effective in non-polar environments.
properties
IUPAC Name |
N-tert-butyl-2-methylbut-3-yn-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7-9(5,6)10-8(2,3)4/h1,10H,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIAJHJGVGZXCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(C)(C)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1118-17-8 |
Source


|
| Record name | N-tert-Butyl-1,1-dimethylpropargylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


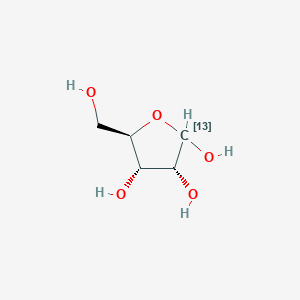

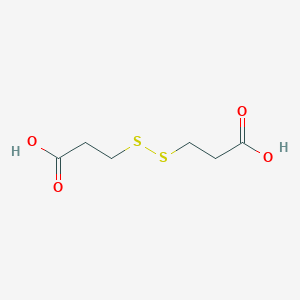
![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)
![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)


